molecular formula C10H11BrO2 B2504609 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one CAS No. 2092225-00-6

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B2504609
CAS No.: 2092225-00-6
M. Wt: 243.1
InChI Key: VHGMPIAHCWBUBY-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the bromination of 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Ketones or carboxylic acids.

    Reduction: 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one.

Scientific Research Applications

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The bromine atom and the benzofuran ring are likely involved in these interactions, contributing to the compound’s activity.

Comparison with Similar Compounds

    5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one: Lacks the bromine atom, leading to different reactivity and biological activity.

    2-Chloro-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties and applications.

Uniqueness: The presence of the bromine atom in 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one makes it more reactive in substitution reactions compared to its non-brominated counterpart. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGMPIAHCWBUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(O2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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